2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(4-bromophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone is a complex organic compound notable for its diverse chemical structure and potential applications in scientific research. Its molecular formula is , and it has a molecular weight of approximately 462.406 g/mol. This compound is classified under the category of thiazole derivatives, which are known for their biological activities, including antimicrobial and anticancer properties.
The synthesis of this compound involves several steps that typically include the formation of the benzothiazole moiety followed by the introduction of the bromophenyl and quinoline groups.
Methods:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are not extensively detailed in available literature.
The molecular structure of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(4-bromophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone can be represented using various chemical notation systems:
InChI=1S/C25H24BrN3OS/c1-15(2)20-18(10-11-21(20)26)22(27)25(30)23-12-14-31(28)29-24(23)19-9-7-6-8-17(19)5/h6-11,14H,12-13H2,1H3
CC(C)C1=C(C=CC=C1Br)C(=O)N2C=CC(N=C(SC3=NC=CC=C3)C2=O)=N(C)C
This structure highlights the presence of multiple functional groups including a thiazole ring and a brominated phenyl group, contributing to its potential reactivity and biological activity.
The compound can participate in various chemical reactions due to its functional groups:
Technical details about specific reaction conditions and outcomes would depend on experimental setups and desired products.
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(4-bromophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone largely depends on its interactions with biological targets:
Data supporting these mechanisms often arise from in vitro studies assessing cell viability and biochemical assays.
The physical properties include:
Chemical properties include:
Relevant data on melting points, boiling points, and spectral characteristics (such as NMR or IR spectra) are essential for characterizing this compound but are not universally available.
This compound has potential applications in various scientific fields:
CAS No.: 1986-70-5
CAS No.: 13477-09-3
CAS No.: 13770-96-2
CAS No.: 134954-21-5
CAS No.: 53237-59-5
CAS No.: